Ethyl 7-chloroimidazo[1,2-A]pyridine-3-carboxylate
Overview
Description
Ethyl 7-chloroimidazo[1,2-A]pyridine-3-carboxylate is a chemical compound with the molecular formula C10H9ClN2O2 and a molecular weight of 224.65 g/mol . It is a member of the imidazo[1,2-A]pyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-chloroimidazo[1,2-A]pyridine-3-carboxylate typically involves the condensation of 2-aminopyridine with ethyl chloroacetate in the presence of a base such as sodium hydride or potassium carbonate . The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) . The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-chloroimidazo[1,2-A]pyridine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in solvents such as methanol or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Major Products Formed
Substituted Derivatives: Various substituted imidazo[1,2-A]pyridine derivatives depending on the nucleophile used.
Oxidized and Reduced Products: Different oxidation states of the compound, leading to various functionalized derivatives.
Hydrolyzed Products: The corresponding carboxylic acid and alcohol.
Scientific Research Applications
Ethyl 7-chloroimidazo[1,2-A]pyridine-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules with potential therapeutic applications.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Industrial Applications: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Ethyl 7-chloroimidazo[1,2-A]pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can modulate the activity of these targets, leading to various biological effects . The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Ethyl 7-chloroimidazo[1,2-A]pyridine-3-carboxylate is compared with other similar compounds in the imidazo[1,2-A]pyridine family:
Ethyl 6-chloroimidazo[1,2-A]pyridine-3-carboxylate: Similar structure but with a chlorine atom at the 6-position.
Ethyl 7-bromoimidazo[1,2-A]pyridine-3-carboxylate: Similar structure but with a bromine atom instead of chlorine.
Ethyl 7-chloroimidazo[1,2-B]pyridine-3-carboxylate: Different ring fusion pattern (imidazo[1,2-B]pyridine).
These compounds share similar chemical properties but may exhibit different biological activities and applications .
Properties
IUPAC Name |
ethyl 7-chloroimidazo[1,2-a]pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c1-2-15-10(14)8-6-12-9-5-7(11)3-4-13(8)9/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRZDNEWTCXZFFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2N1C=CC(=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70736440 | |
Record name | Ethyl 7-chloroimidazo[1,2-a]pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70736440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1296201-68-7 | |
Record name | Ethyl 7-chloroimidazo[1,2-a]pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70736440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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